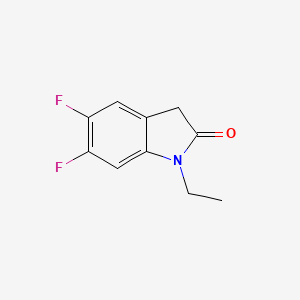
1-Ethyl-5,6-difluoroindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5,6-difluoroindolin-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-5,6-difluoroindolin-2-one can be synthesized through several methods, including:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents, followed by cyclization to form indoles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-5,6-difluoroindolin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products:
Oxidation: Oxindoles.
Reduction: Reduced indole derivatives.
Substitution: Functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5,6-difluoroindolin-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Ethyl-5,6-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Ethylindolin-2-one: Lacks the difluoro substituents, resulting in different chemical and biological properties.
5,6-Difluoroindolin-2-one: Lacks the ethyl group, affecting its reactivity and applications.
1-Methyl-5,6-difluoroindolin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its properties.
Uniqueness: 1-Ethyl-5,6-difluoroindolin-2-one is unique due to the presence of both ethyl and difluoro substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C10H9F2NO |
|---|---|
Molekulargewicht |
197.18 g/mol |
IUPAC-Name |
1-ethyl-5,6-difluoro-3H-indol-2-one |
InChI |
InChI=1S/C10H9F2NO/c1-2-13-9-5-8(12)7(11)3-6(9)4-10(13)14/h3,5H,2,4H2,1H3 |
InChI-Schlüssel |
NLJJBFWIUSAJOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CC2=CC(=C(C=C21)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


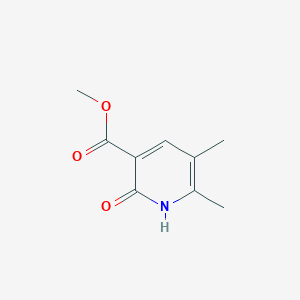
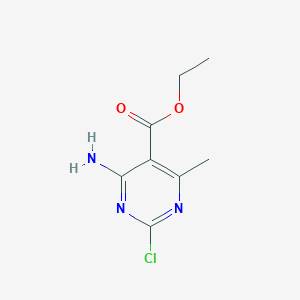
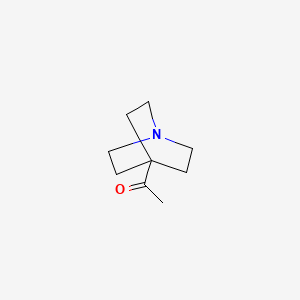
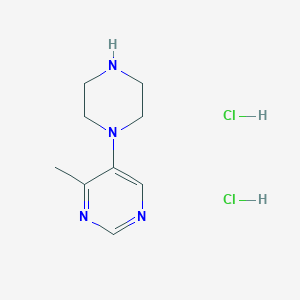


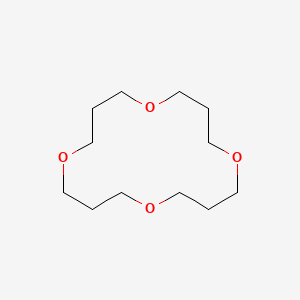
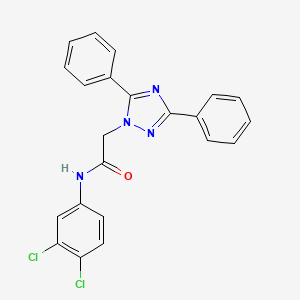
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)
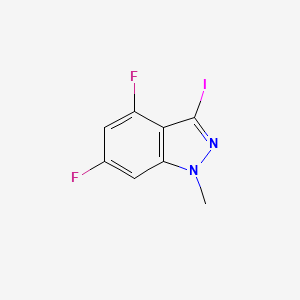
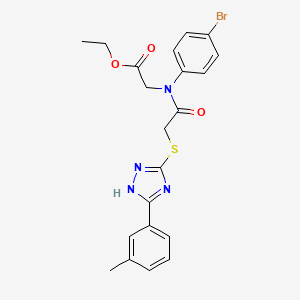
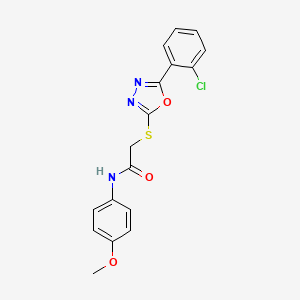
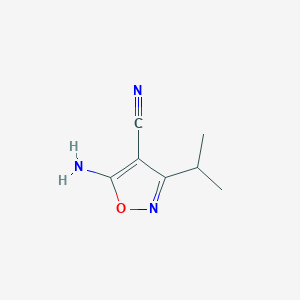
![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
